

# Determining Diisooctyl Maleate Concentration in Polymer Matrices: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diisooctyl maleate** (DIOM) is a plasticizer used in various polymer formulations to enhance flexibility and durability. Its quantification in polymer matrices is crucial for quality control, regulatory compliance, and safety assessment, particularly in applications such as medical devices and pharmaceutical packaging where leaching of additives is a significant concern. This document provides detailed protocols for the determination of DIOM concentration in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV).

While specific validated methods for DIOM are not abundantly available in the public domain, the following protocols have been adapted from established methods for similar diester plasticizers, such as phthalates and other maleates.[1][2][3][4] It is imperative that these methods are fully validated for the specific polymer matrix and analytical conditions in your laboratory.

## **Experimental Workflow Overview**

The general workflow for determining DIOM concentration in a polymer matrix involves sample preparation to extract the analyte, followed by instrumental analysis and data quantification.





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Caption: Overall experimental workflow for DIOM analysis.

# **Quantitative Data Summary**

The following tables summarize typical quantitative performance data for the analysis of plasticizers similar to DIOM in polymer matrices. These values should be considered as indicative, and specific performance characteristics must be determined during in-house method validation for DIOM.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Analogous Plasticizers

Parameter	Dibutyl Phthalate (DBP)	Di(2-ethylhexyl) Phthalate (DEHP)
Limit of Detection (LOD)	10 mg/kg[5]	10 mg/kg[5]
Limit of Quantitation (LOQ)	0.05 mg/kg (in food simulant) [5]	0.05 mg/kg (in food simulant) [5]
Recovery	99.0% - 100.2%[5]	99.0% - 100.2%[5]
Relative Standard Deviation (RSD)	0.7% - 0.9%[5]	0.7% - 0.9%[5]

Data extracted from a study on phthalates in PVC.[5]



Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Analogous Plasticizers

Parameter	Diethyl Phthalate (DEP)	Di(2-ethylhexyl) Phthalate (DEHP)
Limit of Detection (LOD)	2.6 ng/mL[6]	13.8 ng/mL[6]
Limit of Quantitation (LOQ)	0.06 mg/L[7]	0.06 mg/L[7]
Recovery	76.8% - 112.3%[6]	76.8% - 112.3%[6]
Relative Standard Deviation (RSD)	1.4% - 13.4% (within-day)[6]	1.4% - 13.4% (within-day)[6]

Data compiled from studies on phthalates in various liquid matrices.[6][7]

# **Experimental Protocols Sample Preparation**

The choice of sample preparation method depends on the polymer type and the desired extraction efficiency. Two common methods are presented below.

This method is suitable for polymers that are not readily soluble but can be swelled by the extraction solvent, allowing the plasticizer to diffuse out.

#### Materials:

- Polymer sample
- Liquid nitrogen (for cryomilling)
- Grinder or mill
- Extraction thimbles (cellulose)
- Soxhlet apparatus or Accelerated Solvent Extractor (ASE)
- Extraction solvent (e.g., petroleum ether, n-hexane, dichloromethane)[3][8]



- Rotary evaporator or solvent evaporator (e.g., under a stream of nitrogen)
- Analytical balance
- Volumetric flasks

#### Procedure:

- Size Reduction: To increase the surface area for extraction, reduce the polymer sample to a fine powder or small granules. For flexible polymers, cryomilling using liquid nitrogen is effective.[8]
- Weighing: Accurately weigh approximately 0.5-1.0 g of the ground polymer sample into a cellulose extraction thimble.[8]
- Extraction:
  - Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add the appropriate volume of extraction solvent to the flask and extract for 6-8 hours.
  - Accelerated Solvent Extraction (ASE): Place the thimble in an ASE cell. Use the following parameters as a starting point, optimizing as necessary:
    - Solvent: Petroleum ether[8]
    - Temperature: 100 °C[8]
    - Pressure: 1500 psi[8]
    - Static time: 5 min[8]
    - Number of cycles: 3[8]
- Concentration: After extraction, evaporate the solvent from the collection vial to near dryness using a rotary evaporator or a gentle stream of nitrogen.[8]
- Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., acetonitrile or hexane) for instrumental analysis.



This method is suitable for polymers that are soluble in a specific solvent, allowing for complete release of the plasticizer.

#### Materials:

- Polymer sample
- Solvent for dissolution (e.g., tetrahydrofuran (THF) for PVC)[4]
- Anti-solvent for precipitation (e.g., ethanol, methanol, or n-hexane)[4]
- Beakers and magnetic stirrer
- · Centrifuge and centrifuge tubes
- Syringe filters (0.45 μm, PTFE or other solvent-compatible material)
- · Vials for analysis

#### Procedure:

- Dissolution: Weigh approximately 0.1 g of the polymer sample into a beaker and add a suitable solvent (e.g., 10 mL of THF for PVC) to completely dissolve the polymer.[2] Stir until a homogenous solution is obtained.
- Precipitation: Slowly add an anti-solvent (e.g., ethanol) to the polymer solution while stirring to precipitate the polymer.[4] An excess of the anti-solvent ensures complete precipitation.
- Separation: Centrifuge the mixture to pellet the precipitated polymer.
- Collection and Filtration: Carefully decant the supernatant containing the dissolved DIOM into a clean vial. Filter the supernatant through a 0.45 μm syringe filter into an autosampler vial for analysis.

## **Instrumental Analysis**

GC-MS is a highly sensitive and selective technique for the analysis of semi-volatile compounds like DIOM.



Instrumentation and Conditions (adapted from methods for similar plasticizers):[4][5]

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 280 °C
- Injection Volume: 1 μL (splitless mode)
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 1 min
  - Ramp: 15 °C/min to 280 °C, hold for 10 min
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions
  for DIOM should be determined by analyzing a standard. For diesters, a common fragment
  ion is m/z 149.

Calibration: Prepare a series of DIOM standard solutions of known concentrations in the same solvent as the reconstituted samples. Generate a calibration curve by plotting the peak area against the concentration.

HPLC-UV is a robust and widely available technique suitable for the quantification of DIOM.

Instrumentation and Conditions (adapted from methods for similar plasticizers):[6][7]

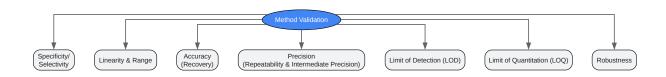


- HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[6]
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The
  exact ratio may need optimization.
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 30 °C
- Injection Volume: 20 μL
- UV Detection Wavelength: 225 nm (This should be optimized by scanning a DIOM standard).
   [7]

Calibration: Prepare a series of DIOM standard solutions of known concentrations in the mobile phase. Construct a calibration curve by plotting the peak area against the concentration.

## **Method Validation**

To ensure reliable results, the chosen analytical method must be validated for the specific polymer matrix. Key validation parameters include:



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